molecular formula C16H14N4O2 B1331117 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol CAS No. 3314-32-7

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol

Cat. No.: B1331117
CAS No.: 3314-32-7
M. Wt: 294.31 g/mol
InChI Key: ALWIRKFXMNFYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol is a chemical compound with the molecular formula C16H14N4O2 and a molecular weight of 294.31 g/mol This compound is characterized by the presence of two benzimidazole groups attached to an ethane-1,2-diol backbone

Mechanism of Action

The molecules are stacked along the c axis through a weak C-H⋯O interaction and a π⋯π interaction between the imidazole rings . An intramolecular C-H⋯O hydrogen bond is also present .

Safety and Hazards

This compound is classified as an irritant .

Preparation Methods

The synthesis of 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol typically involves the reaction of benzene-1,2-diamine with appropriate reagents under controlled conditions. One common method includes the reaction of benzene-1,2-diamine with carbon disulfide and potassium . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield benzimidazole derivatives with altered functional groups, while reduction reactions can lead to the formation of reduced benzimidazole compounds .

Properties

IUPAC Name

1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-13(15-17-9-5-1-2-6-10(9)18-15)14(22)16-19-11-7-3-4-8-12(11)20-16/h1-8,13-14,21-22H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWIRKFXMNFYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(C3=NC4=CC=CC=C4N3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954763
Record name 1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3314-32-7
Record name 3314-32-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Bis(1H-benzimidazol-2-yl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70954763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol
Reactant of Route 3
Reactant of Route 3
1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol
Reactant of Route 4
Reactant of Route 4
1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol
Reactant of Route 5
1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol
Reactant of Route 6
Reactant of Route 6
1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol
Customer
Q & A

Q1: How does 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol interact with DNA? Does this interaction differ based on the metal complex formed?

A1: Studies show that this compound can be incorporated into metal complexes, and these complexes exhibit different DNA binding affinities and modes. For instance, a copper(II) complex with this compound and ethane-1,2-diamine as ligands interacts with calf thymus DNA (CT-DNA) primarily through partial intercalation. [] This means the complex inserts itself partially between the DNA base pairs. Interestingly, when the metal complex is formed with a macrocyclic ligand like 1,8-dihydro-1,3,5,8,10,12-hexaazacyclotetradecane instead of ethane-1,2-diamine, the binding mode shifts towards a more classical intercalation, resulting in a stronger interaction with CT-DNA. [] This highlights how modifications in the metal complex structure can significantly influence DNA binding properties.

Q2: What spectroscopic techniques are commonly used to characterize this compound and its metal complexes?

A2: Various spectroscopic techniques are employed to characterize this compound and its metal complexes. These include:

  • UV/Vis Spectroscopy: This technique helps determine the electronic transitions within the molecules and provides insights into the coordination environment of the metal ion in complexes. [, ]
  • Circular Dichroism (CD): CD spectroscopy is particularly useful for studying chiral molecules and complexes. It provides information about the conformation and binding modes of the complexes with DNA. []

Q3: Beyond DNA binding, are there other biological activities reported for this compound and its derivatives?

A3: Research has explored the use of organotin(IV) complexes containing this compound as a ligand. [] While the specific details about the biological activity weren't provided in the reference, this research direction suggests that modifying the ligand with organotin(IV) moieties could potentially lead to different biological activities, warranting further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.